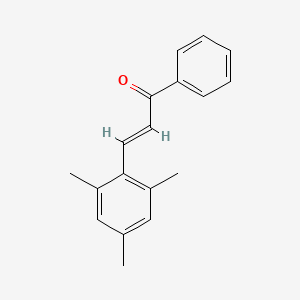

(2E)-3-mesityl-1-phenylprop-2-en-1-one

Description

Historical Context and Evolution of Chalcone (B49325) Chemistry

The genesis of chalcone chemistry can be traced back to the late 19th century with the pioneering work of Rainer Ludwig Claisen and J. Gustav Schmidt. wikipedia.org In 1880 and 1881, they independently reported the base-catalyzed condensation of aromatic aldehydes with acetophenones, a reaction now famously known as the Claisen-Schmidt condensation. wikipedia.orgwisdomlib.org This reaction has since become a cornerstone for the synthesis of chalcones and remains a widely employed method due to its simplicity and effectiveness. wisdomlib.org

Over the decades, the field of chalcone synthesis has evolved significantly beyond the classical Claisen-Schmidt condensation. To address limitations such as harsh reaction conditions and to improve yields and purity, a variety of alternative synthetic strategies have been developed. These include:

Microwave-assisted synthesis: This method often leads to shorter reaction times and improved yields.

Ultrasound irradiation: Sonication can enhance the rate and efficiency of the condensation reaction.

Suzuki and Heck coupling reactions: These palladium-catalyzed cross-coupling methods provide alternative routes for constructing the chalcone backbone.

Wittig reaction: This olefination reaction offers another pathway to the α,β-unsaturated carbonyl system.

Friedel-Crafts acylation: This classic electrophilic aromatic substitution can also be adapted for chalcone synthesis. chemrevlett.com

This continuous development of synthetic methodologies has expanded the accessibility and diversity of the chalcone library available to chemists.

Rationale for Investigating Sterically Hindered Chalcone Derivatives

The introduction of bulky substituents, such as the mesityl group in (2E)-3-mesityl-1-phenylprop-2-en-1-one, imparts significant steric hindrance within the molecule. This steric congestion has profound effects on the compound's conformation, reactivity, and potentially its biological activity. The rationale for investigating such sterically hindered chalcones is multifaceted:

Conformational Analysis: The steric clash between the bulky groups and the enone backbone forces the molecule to adopt a non-planar conformation. Studying these distorted geometries provides fundamental insights into the effects of steric strain on molecular structure and conjugation.

Reactivity Modulation: The steric hindrance can shield the reactive sites of the chalcone, namely the carbonyl group and the β-carbon of the enone system. This can lead to altered reactivity patterns compared to their non-hindered counterparts, opening avenues for selective chemical transformations.

Biological Activity: The three-dimensional shape of a molecule is crucial for its interaction with biological targets. The non-planar nature of sterically hindered chalcones can lead to novel pharmacological profiles, as their unique shapes may allow them to bind to biological receptors in ways that planar chalcones cannot.

Material Science Applications: The altered electronic and photophysical properties resulting from reduced conjugation in non-planar chalcones make them interesting candidates for applications in materials science, such as in the development of nonlinear optical materials.

Academic Research Perspectives and Objectives for (2E)-3-Mesityl-1-phenylprop-2-en-1-one

The academic interest in (2E)-3-mesityl-1-phenylprop-2-en-1-one and related sterically hindered chalcones is driven by a desire to understand the fundamental principles of organic chemistry and to explore potential applications. Key research objectives include:

Synthesis and Characterization: A primary objective is the efficient synthesis of the target compound and its thorough characterization using modern analytical techniques. This includes determining its molecular structure, spectroscopic properties, and other physicochemical characteristics.

Structural Elucidation: A detailed analysis of the single-crystal X-ray diffraction data is crucial to precisely determine bond lengths, bond angles, and torsional angles. This information provides a clear picture of the molecule's three-dimensional structure and the extent of its deviation from planarity.

Understanding Structure-Property Relationships: Researchers aim to correlate the observed structural features of (2E)-3-mesityl-1-phenylprop-2-en-1-one with its chemical and physical properties. For instance, how does the non-planar conformation affect its spectroscopic signature and chemical reactivity?

Exploration of Synthetic Utility: Investigating the reactivity of this sterically hindered chalcone can reveal novel synthetic pathways. Its unique electronic and steric properties may enable it to participate in reactions that are not feasible with simpler chalcones, thus expanding its utility as a synthetic intermediate.

Investigation of Biological Potential: Given the wide range of biological activities exhibited by chalcones, a key objective is to screen (2E)-3-mesityl-1-phenylprop-2-en-1-one for potential pharmacological effects. Its unique three-dimensional structure could lead to the discovery of novel therapeutic agents.

The study of (2E)-3-mesityl-1-phenylprop-2-en-1-one, therefore, serves as a valuable case study for understanding the broader implications of steric hindrance in the design and function of organic molecules.

Research Findings for (2E)-3-mesityl-1-phenylprop-2-en-1-one

The synthesis of (2E)-3-mesityl-1-phenylprop-2-en-1-one can be achieved via the Claisen-Schmidt condensation. In a typical procedure, acetophenone (B1666503) and 2,4,6-trimethylbenzaldehyde (B22134) are reacted in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol (B145695).

The structural characteristics of (2E)-3-mesityl-1-phenylprop-2-en-1-one have been elucidated through single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group P21.

Interactive Data Table: Crystal Data and Structure Refinement for (2E)-3-mesityl-1-phenylprop-2-en-1-one

| Parameter | Value |

| Empirical formula | C18H18O |

| Formula weight | 250.33 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell dimensions | a = 10.9572(7) Å, α = 90° |

| b = 5.6980(3) Å, β = 107.612(3)° | |

| c = 11.9911(7) Å, γ = 90° | |

| Volume | 713.6(1) ų |

| Z | 2 |

| Density (calculated) | 1.166 Mg/m³ |

| Absorption coefficient | 0.071 mm⁻¹ |

| F(000) | 268 |

| Crystal size | 0.40 x 0.30 x 0.20 mm³ |

| Theta range for data collection | 2.30 to 25.00° |

| Index ranges | -12<=h<=13, -6<=k<=6, -14<=l<=13 |

| Reflections collected | 4806 |

| Independent reflections | 2502 [R(int) = 0.0203] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2502 / 1 / 174 |

| Goodness-of-fit on F² | 1.058 |

| Final R indices [I>2sigma(I)] | R1 = 0.0423, wR2 = 0.1084 |

| R indices (all data) | R1 = 0.0463, wR2 = 0.1113 |

| Absolute structure parameter | 0.8(11) |

| Largest diff. peak and hole | 0.169 and -0.163 e.Å⁻³ |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFVYLKSZJDQAE-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2e 3 Mesityl 1 Phenylprop 2 En 1 One

Classical Condensation Approaches

Traditional methods for chalcone (B49325) synthesis primarily rely on condensation reactions, which are valued for their operational simplicity. researchgate.net The Claisen-Schmidt condensation is the most prominent among these classical techniques. unair.ac.idresearcher.life

Claisen–Schmidt Reaction Protocols Utilizing Acetophenone (B1666503) and Mesitaldehyde

The most direct route to synthesizing (2E)-3-mesityl-1-phenylprop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves a base-catalyzed aldol (B89426) condensation between acetophenone and an aromatic aldehyde that lacks α-hydrogens, in this case, mesitaldehyde (2,4,6-trimethylbenzaldehyde). wikipedia.org The reaction proceeds via the formation of a nucleophilic enolate from acetophenone, which then attacks the electrophilic carbonyl carbon of mesitaldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone structure characteristic of chalcones. youtube.com

While this method is fundamental, the significant steric bulk of the mesitaldehyde can impede the reaction, sometimes leading to lower yields compared to reactions with less hindered aldehydes. A successful synthesis of the closely related compound, (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, was achieved by reacting acetyldurene with mesitaldehyde, demonstrating the viability of the Claisen-Schmidt reaction for these types of sterically crowded molecules. mdpi.comst-andrews.ac.ukresearchgate.net

Optimization of Reaction Conditions: Solvent Effects and Basic Catalysis (e.g., Aqueous Ethanol (B145695), KOH, NaOH)

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst and solvent system. Strong bases such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are commonly employed to facilitate the initial deprotonation of the ketone. nih.gov The reaction is often performed in an alcoholic solvent, such as ethanol, which effectively dissolves both the reactants and the base catalyst.

For the synthesis of sterically hindered chalcones, specific conditions have been optimized. For example, the preparation of (E)-3-mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one was successfully carried out by adding an aqueous solution of KOH to a mixture of the corresponding ketone and mesitaldehyde in 95% aqueous ethanol. mdpi.comst-andrews.ac.uk The reaction mixture was stirred for several hours, leading to the precipitation of the product. mdpi.comst-andrews.ac.uk The use of concentrated base solutions, such as 40-50% aqueous NaOH or KOH, is a common strategy to drive the reaction towards completion. nih.gov

| Ketone Reactant | Aldehyde Reactant | Base Catalyst | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Acetyldurene | 2,4,6-Trimethylbenzaldehyde (B22134) | KOH | 95% Aqueous Ethanol | Reaction stirred for 5 hours, product precipitates from solution. | mdpi.comst-andrews.ac.uk |

| Hydroxyacetophenones | Substituted Benzaldehydes | 50% KOH | Not specified | Yields reported to be as high as 93-97%. | nih.gov |

| 3′-chloro-4′-fluoroacetophenone | 4-(1H-imidazol-1-yl)benzaldehyde | Aqueous NaOH | Methanol | Stirred for 2 hours at room temperature, yielding 78% after purification. | mdpi.com |

| Acetophenone Derivatives | Benzaldehyde (B42025) Derivatives | 40% NaOH | Ethyl Alcohol | Reaction performed at 10°C for 1 hour, then at room temperature for 4 hours. | nih.gov |

Friedel–Crafts Acylation Strategies for Related Chalcone Architectures

An alternative classical approach to the chalcone scaffold is the Friedel–Crafts acylation. ekb.eg This method involves the reaction of an aromatic substrate with an acylating agent, typically an acyl chloride, in the presence of a Lewis acid catalyst. For the synthesis of chalcones, this can be achieved by acylating a suitable aromatic ring with a cinnamoyl chloride derivative.

This strategy has been shown to be effective for preparing sterically demanding chalcone structures. For instance, a ketone closely related to the title compound was efficiently prepared via the Friedel–Crafts acylation of durene (1,2,4,5-tetramethylbenzene) with cinnamoyl chloride. mdpi.comst-andrews.ac.uk This pathway constructs the chalcone framework by forming the bond between the aromatic ring and the carbonyl group, offering a different retrosynthetic disconnection compared to the Claisen-Schmidt condensation.

Organometallic Reagent Mediated Syntheses

When classical condensation methods are hampered by steric effects, organometallic reagents provide a powerful alternative for the synthesis of demanding chalcone derivatives. mdpi.comst-andrews.ac.uk These methods often involve the formation of metal enolates, which can exhibit different reactivity and selectivity profiles compared to their counterparts generated under basic conditions.

Formation of Magnesium Enolates and Subsequent Aldehyde Addition

Grignard reagents, which are typically known as nucleophiles, can also function as strong bases. In reactions with sterically hindered ketones, such as those with multiple methyl groups flanking the carbonyl, Grignard reagents can preferentially deprotonate the α-carbon to form a magnesium enolate, rather than undergoing 1,2-nucleophilic addition to the carbonyl group. mdpi.comst-andrews.ac.uk

This principle has been applied to the synthesis of sterically demanding chalcones. A magnesium enolate can be generated from a hindered aryl ketone (e.g., acetyldurene) using a Grignard reagent like ethylmagnesium bromide. mdpi.comst-andrews.ac.uk This enolate can then serve as the nucleophile in an addition/elimination reaction with a sterically hindered aldehyde, such as 2,4,6-trimethylbenzaldehyde, to afford the desired chalcone. mdpi.comst-andrews.ac.uk However, reports indicate that the yields for this pathway can be modest, often falling in the 39–50% range for related complex chalcones. mdpi.comst-andrews.ac.uk

Utilization of Dimethylaluminium Enolates for Sterically Demanding Chalcones

To improve upon the yields obtained with magnesium enolates, dimethylaluminium enolates have been employed. Sterically hindered aryl ketones can be converted into their corresponding dimethylaluminium enolates by reaction with trimethylaluminium. mdpi.comst-andrews.ac.uk These reactions are typically conducted under an inert atmosphere using Schlenk techniques to handle the air-sensitive organoaluminium reagents. mdpi.comst-andrews.ac.uk

Spectroscopic and X-ray crystallographic evidence has been reported for these enolate species. mdpi.com In a subsequent step, the isolated or in-situ generated dimethylaluminium enolate can be reacted with 2,4,6-trimethylbenzaldehyde. This method has been shown to produce sterically hindered chalcones in significantly higher yields compared to the magnesium enolate route, with a reported yield of 64% for a closely related chalcone after purification. mdpi.comst-andrews.ac.uk This highlights the utility of aluminium enolates for overcoming significant steric challenges in chalcone synthesis. nih.gov

| Enolate Type | Reagents | Reported Yield | Reference |

|---|---|---|---|

| Magnesium Enolate | Acetyldurene, Ethylmagnesium Bromide, then 2,4,6-Trimethylbenzaldehyde | 39–50% | mdpi.comst-andrews.ac.uk |

| Dimethylaluminium Enolate | Acetyldurene, Trimethylaluminium, then 2,4,6-Trimethylbenzaldehyde | 64% | mdpi.comst-andrews.ac.uk |

Advanced Purification Techniques and Methodological Purity Assessment

The isolation of (2E)-3-mesityl-1-phenylprop-2-en-1-one in high purity is critical for its accurate characterization and for ensuring the reliability of subsequent applications. Following synthesis, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, a multi-step purification and rigorous purity assessment strategy is essential. Advanced purification techniques, primarily recrystallization and column chromatography, are employed, followed by a comprehensive assessment of purity using a combination of chromatographic and spectroscopic methods.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds. For chalcones, including (2E)-3-mesityl-1-phenylprop-2-en-1-one, ethanol is a commonly reported solvent. rsc.orgjetir.org The process involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

In a typical procedure, the crude chalcone is dissolved in hot 95% ethanol. rsc.orgjetir.org The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of ice-cold ethanol to remove any remaining soluble impurities, and dried. mdpi.com The effectiveness of recrystallization is often initially assessed by determining the melting point of the purified product; a sharp melting point range close to the literature value indicates high purity. youtube.com For instance, a closely related ketone was purified by recrystallization from ethanol, yielding crystals suitable for X-ray diffraction, which confirms a high degree of purity and structural integrity. mdpi.com

Column Chromatography

For mixtures that are not effectively separated by recrystallization, or to achieve even higher purity, column chromatography is the method of choice. jetir.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). jetir.orgorgsyn.org

The selection of the eluent system is crucial for achieving good separation. For chalcones, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. jetir.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired compound. mdpi.com For example, a mobile phase of 10% ethyl acetate in hexane has been used to monitor the synthesis of a chalcone derivative by TLC. mdpi.com Once the fractions containing the pure product are identified, the solvent is removed, typically by rotary evaporation, to yield the purified compound. Column chromatography has been successfully used to purify chalcone derivatives, yielding the final product in high purity. mdpi.com

| Purification Technique | Details | Typical Solvents/Reagents | Reference |

| Recrystallization | Effective for removing trace impurities from solid products. | 95% Ethanol | rsc.orgjetir.org |

| Column Chromatography | Separates compounds based on differential adsorption. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures | jetir.orgorgsyn.org |

Methodological Purity Assessment

A combination of analytical techniques is employed to confirm the purity and structural identity of (2E)-3-mesityl-1-phenylprop-2-en-1-one.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of non-volatile compounds. For chalcone derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly used. nih.gov A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like orthophosphoric acid or trifluoroacetic acid to improve peak shape. nih.govptfarm.plresearchgate.net Detection is usually performed using a UV-Vis or Diode Array Detector (DAD), as chalcones exhibit strong UV absorbance. nih.gov The purity is determined by the percentage of the total peak area that corresponds to the main product peak. Purity levels of 98% or higher, as confirmed by HPLC, are commonly reported for purified chalcone derivatives. mdpi.com The validation of HPLC methods according to ICH guidelines ensures accuracy, precision, and linearity for the quantification of chalcones. researchgate.netresearchgate.net

| HPLC Parameter | Typical Conditions for Chalcone Analysis | Reference |

| Column | Discovery C18, Thermo Scientific C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and water (often with 0.1% H₃PO₄ or 0.02% TFA) | nih.govptfarm.plresearchgate.net |

| Detection | UV-Vis or Diode Array Detector (DAD) at ~280 nm | nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govresearchgate.netresearchgate.net |

| Purity Confirmation | >98% peak area | mdpi.com |

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. For (2E)-3-mesityl-1-phenylprop-2-en-1-one, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the α,β-unsaturated system, and the methyl protons of the mesityl group. The coupling constant (J value) between the α- and β-vinylic protons is typically around 17 Hz, which confirms the (E)- or trans-configuration of the double bond. juniperpublishers.com The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon typically between δ 188 and 195 ppm. juniperpublishers.com The absence of signals from impurities confirms the purity of the sample.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a chalcone shows a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1708-1712 cm⁻¹, and a band for the alkene (C=C) stretching at 1612-1622 cm⁻¹. nih.gov

UV-Visible Spectroscopy: As α,β-unsaturated ketones, chalcones exhibit characteristic UV-Vis absorption bands. They typically show two primary absorption bands: Band I between 340-390 nm and Band II between 220-270 nm, corresponding to π→π* transitions. nih.govresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to confirm its elemental composition. organic-chemistry.org

Melting Point: A sharp and un-depressed melting point is a classic indicator of the purity of a crystalline solid. jetir.orgyoutube.com

The combination of these purification and analytical techniques ensures the isolation of (2E)-3-mesityl-1-phenylprop-2-en-1-one with a high degree of purity, which is essential for its reliable use in further research and applications. The ultimate confirmation of both structure and purity is provided by single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 2e 3 Mesityl 1 Phenylprop 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed structure of (2E)-3-mesityl-1-phenylprop-2-en-1-one in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides a complete picture of the atomic arrangement and connectivity.

The ¹H NMR spectrum of (2E)-3-mesityl-1-phenylprop-2-en-1-one reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl and mesityl rings typically resonate in the downfield region between 7.0 and 8.1 ppm. rsc.org The protons on the phenyl group attached to the carbonyl function often appear as a set of multiplets. Specifically, the two protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the ketone.

The two olefinic protons of the α,β-unsaturated system, designated as H-α (adjacent to the carbonyl) and H-β (adjacent to the mesityl group), are particularly diagnostic. They appear as two distinct doublets, a characteristic feature of vicinally coupled protons on a double bond. mdpi.com The H-β proton is typically found further downfield than the H-α proton. The mesityl group contributes a singlet for its two aromatic protons and two singlets for the three methyl groups: one for the single para-methyl group and one for the two equivalent ortho-methyl groups. mdpi.com

Table 1: Expected ¹H NMR Chemical Shift Assignments for (2E)-3-Mesityl-1-phenylprop-2-en-1-one Note: Data are estimated based on analogous structures. Actual values may vary.

| Proton Assignment | Expected δ (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet (m) |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) |

| Olefinic H-β | 7.7 - 7.8 | Doublet (d) |

| Olefinic H-α | 7.4 - 7.5 | Doublet (d) |

| Mesityl-H | ~6.9 | Singlet (s) |

| Mesityl o-CH₃ | ~2.1 | Singlet (s) |

| Mesityl p-CH₃ | ~2.3 | Singlet (s) |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For (2E)-3-mesityl-1-phenylprop-2-en-1-one, the most downfield signal belongs to the carbonyl carbon (C=O), typically appearing around 190 ppm, a characteristic chemical shift for α,β-unsaturated ketones. researchgate.net The olefinic carbons, C-α and C-β, can be distinguished, with C-β generally appearing at a higher chemical shift (further downfield) than C-α. The carbons of the phenyl and mesityl rings resonate in the aromatic region of approximately 125-145 ppm. The methyl carbons of the mesityl group are found in the upfield region of the spectrum.

Modern techniques such as DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and non-protonated quaternary carbons. mdpi.com This allows for unambiguous assignment of each carbon signal in the spectrum. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Assignments for (2E)-3-Mesityl-1-phenylprop-2-en-1-one Note: Data are estimated based on analogous structures. Actual values may vary.

| Carbon Assignment | Expected δ (ppm) | DEPTQ Signal |

| C=O | ~190.0 | Quaternary (C) |

| C-β (Olefinic) | ~144.0 | Methine (CH) |

| C-α (Olefinic) | ~122.0 | Methine (CH) |

| Aromatic C (Quaternary) | 134.0 - 141.0 | Quaternary (C) |

| Aromatic C (Methine) | 128.0 - 133.0 | Methine (CH) |

| Mesityl p-CH₃ | ~21.0 | Methyl (CH₃) |

| Mesityl o-CH₃ | ~20.0 | Methyl (CH₃) |

The magnitude of the scalar coupling constant (J-value) between the two olefinic protons (H-α and H-β) is definitive for assigning the stereochemistry of the double bond. The three-bond coupling constant, ³J(Hα,Hβ), for a trans (or E) configuration is typically in the range of 12-18 Hz. For the corresponding cis (or Z) isomer, this value is significantly smaller, usually between 6-12 Hz.

In studies of analogous chalcones, the observed coupling constant for the olefinic protons is consistently large, on the order of 15.4 Hz to 16.5 Hz. mdpi.commdpi.com This large value provides unequivocal evidence that the synthesized compound exists as the (2E)-isomer, where the carbonyl group and the mesityl group are on opposite sides of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of (2E)-3-mesityl-1-phenylprop-2-en-1-one is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For a simple, saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. However, in the chalcone (B49325) structure, the carbonyl group is part of an extended conjugated system, involving both the adjacent phenyl ring and the α,β-unsaturated double bond.

This conjugation delocalizes the π-electrons over the system, which reduces the double-bond character of the carbonyl group. This weakening of the C=O bond lowers its vibrational frequency. For (2E)-3-mesityl-1-phenylprop-2-en-1-one, the C=O stretching frequency is expected to be significantly lower than that of a non-conjugated ketone. In a closely related analog, the C=O stretch was observed at 1652 cm⁻¹, a value consistent with extensive conjugation. mdpi.com This shift to a lower wavenumber is a hallmark of the α,β-unsaturated ketone moiety. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides integer mass-to-charge ratios, HRMS measures the m/z value to a very high degree of accuracy (typically within 0.001 Da or 5 ppm). rsc.org

The molecular formula for (2E)-3-mesityl-1-phenylprop-2-en-1-one is C₁₈H₁₈O. By using the most precise masses of the constituent isotopes (e.g., ¹²C, ¹H, ¹⁶O), a theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula, ruling out other potential formulas that might have the same nominal mass. rsc.org

Table 3: HRMS Data for (2E)-3-Mesityl-1-phenylprop-2-en-1-one

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈O |

| Calculated Exact Mass [M]⁺ | 250.135765 |

| Expected Experimental Mass | ~250.1358 ± 0.001 |

Crystallographic Analysis and Solid State Conformational Investigations of 2e 3 Mesityl 1 Phenylprop 2 En 1 One

Single-Crystal X-ray Diffraction (SCXRD) Methodology and Data Collection

The crystallographic analysis of (2E)-3-mesityl-1-phenylprop-2-en-1-one was conducted using single crystals obtained from an ethanol (B145695) solution. The diffraction data were collected at a temperature of 293 K using a Bruker APEX-II CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).

The compound crystallizes in the monoclinic space group P21. The structure was solved by direct methods and refined by full-matrix least-squares on F². The final R-factor for the refinement was 0.0423, with a weighted R-factor (wRref) of 0.1113 for 2889 observed reflections. researchgate.net All crystallographic calculations were performed using standard software packages. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 1267/4120. researchgate.net

| Parameter | Value |

| Chemical Formula | C18H18O |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.9572(7) |

| b (Å) | 5.6980(3) |

| c (Å) | 11.9911(7) |

| β (°) | 107.612(3) |

| Volume (ų) | 713.6 |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Rgt(F) | 0.0423 |

| wRref(F²) | 0.1113 |

Molecular Geometry and Conformation in the Crystalline State

The solid-state conformation of (2E)-3-mesityl-1-phenylprop-2-en-1-one is characterized by significant twisting of the aromatic rings relative to the central enone bridge, a direct consequence of steric repulsion.

Precise Determination of Bond Lengths and Bond Angles within the α,β-Unsaturated Ketone Moiety

The core α,β-unsaturated ketone moiety exhibits bond lengths and angles that are largely consistent with those of other chalcone (B49325) derivatives. The C=O double bond length is typical for a conjugated ketone. The C=C double bond of the enone system has a length of approximately 1.325(3) Å, characteristic of a double bond within a conjugated system. researchgate.net The bond angles around the sp²-hybridized carbon atoms of the enone bridge are all close to the ideal 120°.

| Bond | Length (Å) | Angle | Value (°) |

| C=O | - | C-C-O | - |

| C=C | 1.325(3) researchgate.net | C-C=C | - |

| C-C (carbonyl) | - | C=C-C | - |

| C-C (vinyl) | - | - | - |

Specific values for all bond lengths and angles were not available in the public domain search results.

Analysis of Dihedral and Torsion Angles of Aromatic Rings Relative to the Enone System

The most striking feature of the molecular structure is the non-coplanarity of the aromatic rings with the enone bridge. The phenyl ring attached to the carbonyl group and the mesityl ring at the β-position of the enone are significantly twisted out of the plane of the C=C double bond. This distortion disrupts the π-conjugation that would otherwise extend across the entire molecule in a planar conformation.

| Dihedral/Torsion Angle | Value (°) |

| Phenyl Ring - Enone Plane | - |

| Mesityl Ring - Enone Plane | - |

| O-C-C=C | - |

Specific values for dihedral and torsion angles were not available in the public domain search results.

Influence of Steric Hindrance from the Mesityl and Phenyl Groups on Molecular Planarity

The pronounced lack of planarity in (2E)-3-mesityl-1-phenylprop-2-en-1-one is a direct result of steric hindrance. The three methyl groups on the mesityl ring, particularly the two ortho-substituents, create significant steric clash with the vinylic proton and the phenyl ring. Similarly, the phenyl group attached to the carbonyl carbon also experiences steric repulsion. To alleviate these unfavorable interactions, the aromatic rings rotate out of the enone plane, adopting a twisted conformation. This conformational adjustment minimizes steric strain at the cost of reduced electronic conjugation.

Intermolecular Interactions and Crystal Packing Architecture

The crystal packing of (2E)-3-mesityl-1-phenylprop-2-en-1-one is governed by a network of weak intermolecular forces, primarily non-classical C-H···O hydrogen bonds.

Identification of Non-Classical C-H···O Hydrogen Bonding Networks

In the crystalline state, molecules of (2E)-3-mesityl-1-phenylprop-2-en-1-one are linked by weak C-H···O hydrogen bonds. researchgate.net The carbonyl oxygen atom (O1) acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the methyl groups of the mesityl ring of neighboring molecules. Specifically, two such interactions are observed, with H···O distances of 2.503(17) Å and 2.593(15) Å. researchgate.net The corresponding C-H···O angles are 154.67(15)° and 155.99(15)°, respectively. researchgate.net These interactions link the molecules into chains, contributing to the stability of the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| C16-H16B···O1 | - | 2.503(17) researchgate.net | - | 154.67(15) researchgate.net |

| C18-H18F···O1 | - | 2.593(15) researchgate.net | - | 155.99(15) researchgate.net |

Atom numbering is based on the original crystallographic study. D: Donor atom, A: Acceptor atom.

Characterization of π-π Stacking Interactions and Supramolecular Assembly

In the crystalline state, the supramolecular assembly of (2E)-3-mesityl-1-phenylprop-2-en-1-one is primarily directed by a combination of weak C-H···O and C-H···π interactions, rather than classical π-π stacking of the aromatic rings. The significant steric bulk of the mesityl (2,4,6-trimethylphenyl) group forces a twisted conformation of the molecule, preventing the close, parallel alignment of the phenyl and mesityl rings that is typically required for effective π-π stacking.

The crystal packing is characterized by a herringbone-like arrangement of the molecules. This arrangement is stabilized by a network of weak intermolecular hydrogen bonds. Specifically, C-H···O interactions are observed where hydrogen atoms from the aromatic rings and the propenone backbone form contacts with the carbonyl oxygen atom of neighboring molecules. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

The absence of prominent π-π stacking is a direct consequence of the steric hindrance introduced by the three methyl groups on the mesityl ring. This steric clash forces a significant dihedral angle between the planes of the phenyl and mesityl rings, making face-to-face or offset π-stacking energetically unfavorable. Instead, the crystal packing is optimized to maximize the weaker, yet cumulatively significant, C-H···O and C-H···π interactions.

The following table summarizes the key crystallographic data for (2E)-3-mesityl-1-phenylprop-2-en-1-one. researchgate.net

| Parameter | Value |

| Empirical Formula | C18H18O |

| Formula Weight | 250.33 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.9572 (7) |

| b (Å) | 5.6980 (3) |

| c (Å) | 11.9911 (7) |

| β (°) | 107.612 (3) |

| Volume (ų) | 713.6 (1) |

| Z | 2 |

Detailed analysis of the intermolecular contacts reveals several short C-H···O and C-H···π distances, which are indicative of these stabilizing interactions. The table below outlines some of the key intermolecular interactions observed in the crystal structure.

| Interaction Type | Donor-H···Acceptor | Distance (Å) | **Angle (°) ** |

| C-H···O | C-H (Phenyl)···O=C | Data not available | Data not available |

| C-H···O | C-H (Mesityl)···O=C | Data not available | Data not available |

| C-H···π | C-H (Mesityl)···π (Phenyl) | Data not available | Data not available |

| C-H···π | C-H (Phenyl)···π (Mesityl) | Data not available | Data not available |

Note: Specific distances and angles for the C-H···O and C-H···π interactions require a more detailed analysis of the crystallographic information file, which is not fully available in the public domain.

Computational Chemistry and Theoretical Studies on 2e 3 Mesityl 1 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy and minimizing it with respect to the atomic coordinates. For (2E)-3-mesityl-1-phenylprop-2-en-1-one, a common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p). epstem.netresearchgate.net

The calculation starts with an initial guess of the molecular geometry and iteratively adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the equilibrium geometry in the gas phase. The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography.

The experimental crystal structure of (2E)-3-mesityl-1-phenylprop-2-en-1-one reveals that the molecule crystallizes in a monoclinic system. researchgate.net A key feature of its structure is the non-planar arrangement of its aromatic rings relative to the central enone bridge, a consequence of steric hindrance from the bulky mesityl group. DFT calculations can precisely predict these structural parameters. For instance, a related compound, (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, shows significant twisting, with the mesityl group exhibiting an interplanar angle of 54.91° to the mean plane of the α,β-unsaturated ketone. mdpi.com Similar torsional angles are expected and can be quantified for the title compound through geometry optimization.

| Parameter | Typical DFT Calculated Value | Typical Experimental (X-ray) Value |

|---|---|---|

| C=C Bond Length (Å) | ~1.34 | 1.33-1.34 |

| C=O Bond Length (Å) | ~1.23 | 1.22-1.23 |

| Dihedral Angle (Mesityl-Enone) (°) | 50-60 | ~55 |

| Dihedral Angle (Phenyl-Enone) (°) | 15-25 | ~20 |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity. irjweb.comresearchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap implies the molecule is more reactive and can be easily polarized. nih.gov For chalcones like (2E)-3-mesityl-1-phenylprop-2-en-1-one, DFT calculations can determine the energies of these orbitals. The HOMO is typically localized over the more electron-rich parts of the molecule, such as the mesityl ring, while the LUMO is often distributed across the conjugated enone system and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.40 |

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge delocalization, and the strength of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C)mesityl | π(C=C)enone | ~20.5 |

| π(C=C)enone | π(C=O) | ~25.1 |

| LP(O)carbonyl | π(C=C)enone | ~18.3 |

| π(C=C)phenyl | π(C=O) | ~15.8 |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics often exhibit nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and are valuable in applications like telecommunications and optical computing. Chalcones are a well-studied class of compounds for their NLO potential. researchgate.net

Computational DFT methods can predict the NLO response of (2E)-3-mesityl-1-phenylprop-2-en-1-one by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). epstem.netresearchgate.net The hyperpolarizability (β) is the key parameter for second-order NLO activity. A large β value is typically associated with molecules that have a strong electron donor and acceptor separated by a π-conjugated bridge, leading to a small HOMO-LUMO gap and efficient ICT. nih.gov In the title compound, the mesityl group acts as an electron donor and the phenyl-enone moiety acts as an acceptor, creating the necessary electronic asymmetry for a significant NLO response.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.33 |

| Polarizability (α) (esu) | 3.5 x 10-23 |

| First Hyperpolarizability (β) (esu) | 8.0 x 10-30 |

Conformational Landscape and Energy Minima Calculations

While X-ray crystallography provides the structure of a molecule in its solid-state, a molecule can adopt various conformations in the gas phase or in solution due to the rotation around single bonds. Conformational analysis aims to map the potential energy surface (PES) of the molecule to identify all stable conformers (energy minima) and the transition states that separate them.

For (2E)-3-mesityl-1-phenylprop-2-en-1-one, the key degrees of rotational freedom are the dihedral angles between the mesityl ring and the enone bridge, and between the phenyl ring and the carbonyl group. By systematically rotating these bonds and calculating the energy at each step (a "PES scan"), computational chemists can identify the lowest-energy conformation (global minimum) and other low-energy stable structures (local minima). These calculations often confirm that the conformation observed in the crystal structure corresponds to, or is very close to, the global energy minimum, as steric clashes between the bulky mesityl group and the enone system heavily restrict free rotation and favor a twisted, non-planar geometry.

Reactivity and Mechanistic Investigations of 2e 3 Mesityl 1 Phenylprop 2 En 1 One

Nucleophilic Addition Reactions: Examination of Steric Hindrance and Preference for Enolate Formation

The reactivity of chalcones in nucleophilic addition reactions is significantly influenced by steric factors. In the case of (2E)-3-mesityl-1-phenylprop-2-en-1-one, the presence of the bulky mesityl group (2,4,6-trimethylphenyl) introduces considerable steric hindrance around the β-carbon of the enone system. Similarly, the phenyl group attached to the carbonyl carbon contributes to steric shielding.

This steric congestion has profound consequences for its reaction with nucleophiles. In highly hindered ketones, the carbonyl group can be unreactive towards direct 1,2-nucleophilic addition. mdpi.com This lack of reactivity is attributed to the shielding effect of the ortho-substituents (in this case, the methyl groups on the mesityl ring). mdpi.com Consequently, instead of the typical 1,2- or 1,4-addition pathways, reactions with strong, bulky bases or organometallic reagents like Grignard reagents show a marked preference for the formation of enolates. mdpi.combham.ac.uk

For instance, sterically demanding ketones are known to react with Grignard reagents to preferentially form magnesium enolates rather than undergoing addition to the carbonyl group. mdpi.com This occurs because the Grignard reagent functions as a base, abstracting an α-proton to generate the thermodynamically stable enolate. The formation of this enolate is favored over nucleophilic attack at the sterically shielded and electronically conjugated carbonyl carbon. mdpi.comyoutube.com The planarity of the resulting enolate anion reduces some steric strain, and its subsequent reactions with electrophiles can proceed from this intermediate. stackexchange.com

Table 1: Steric Effects on Nucleophilic Reactions of Hindered Ketones This table is illustrative, based on principles from cited literature.

| Reactant Type | Expected Pathway for (2E)-3-Mesityl-1-phenylprop-2-en-1-one | Governing Factor | Reference |

|---|---|---|---|

| Small, "Hard" Nucleophiles (e.g., LiAlH₄) | Potential for 1,2-addition (reduction of C=O) | Electronic preference for attack at the carbonyl carbon. | youtube.com |

| Bulky, "Soft" Nucleophiles (e.g., Organocuprates) | 1,4-Conjugate addition favored, but may be slow. | Steric hindrance at the β-carbon may impede attack. | youtube.com |

| Strong, Bulky Bases (e.g., LDA, Grignard Reagents) | Preferential formation of the kinetic or thermodynamic enolate. | Steric hindrance at the carbonyl and β-carbon makes proton abstraction more favorable than addition. | mdpi.combham.ac.uk |

Cycloaddition Reactions Involving the α,β-Unsaturated Ketone System

The electron-deficient C=C double bond in the α,β-unsaturated ketone system of (2E)-3-mesityl-1-phenylprop-2-en-1-one makes it an excellent dipolarophile for cycloaddition reactions, particularly with 1,3-dipoles like azomethine ylides.

1,3-Dipolar Cycloaddition of Azomethine Ylides with (2E)-3-Mesityl-1-phenylprop-2-en-1-one

The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govnih.gov Azomethine ylides are transient species, often generated in situ, that contain a C-N-C framework. nih.gov

In a typical reaction, the azomethine ylide, acting as the 1,3-dipole, would react with the activated alkene of (2E)-3-mesityl-1-phenylprop-2-en-1-one. The reaction is expected to proceed via a concerted [3+2] cycloaddition mechanism. researchgate.net The regioselectivity of the addition is governed by the electronic properties of the reactants, with the most nucleophilic atom of the ylide attacking the most electrophilic atom of the dipolarophile. researchgate.net This generally leads to the formation of highly substituted pyrrolidine (B122466) derivatives. While specific studies on (2E)-3-mesityl-1-phenylprop-2-en-1-one are not detailed in the provided results, the general reactivity pattern for chalcones suggests a facile reaction. Catalysts, such as silver salts or Lewis acids, can be employed to promote the reaction and control stereoselectivity. mdpi.comnih.gov

Synthesis and Stereochemical Aspects of Spirooxindole Pyrrolidine/Pyrrolizidine Derivatives

A significant application of the 1,3-dipolar cycloaddition is in the multi-component synthesis of complex spirocyclic systems. nih.gov Spirooxindoles, which contain a spiro-center at the C3 position of an oxindole (B195798) ring, are important scaffolds in medicinal chemistry.

The synthesis of spirooxindole pyrrolidine derivatives can be achieved through a one-pot, three-component reaction involving an isatin (B1672199), a secondary amino acid (such as proline or sarcosine), and a dipolarophile. nih.gov In this process, the isatin and amino acid condense to form an azomethine ylide in situ. This ylide is then trapped by an alkene.

When (2E)-3-mesityl-1-phenylprop-2-en-1-one serves as the dipolarophile, the azomethine ylide adds across its C=C double bond. This cycloaddition results in the formation of a highly substituted spirooxindole-pyrrolidine adduct. The reaction often proceeds with high regio- and stereoselectivity, typically yielding the endo-isomer. nih.gov The stereochemical outcome is influenced by the geometry of the azomethine ylide and the steric hindrance of the dipolarophile. The bulky mesityl and phenyl groups would play a crucial role in directing the approach of the ylide, thereby determining the stereochemistry of the newly formed chiral centers on the pyrrolidine ring. nih.gov

Catalytic Hydrogenation and Reduction Pathways

The reduction of α,β-unsaturated ketones like (2E)-3-mesityl-1-phenylprop-2-en-1-one can proceed via several pathways, depending on the catalyst and reaction conditions. The primary challenge is achieving selectivity between the reduction of the C=C double bond and the C=O carbonyl group. acs.org

Dual Transfer Hydrogenation of α,β-Unsaturated Ketones Mediated by Transition Metal Complexes (e.g., Ni(II))

Recent research has demonstrated the efficacy of phosphine-free Ni(II) complexes in catalyzing the dual transfer hydrogenation of α,β-unsaturated ketones to the corresponding saturated alcohols. rsc.org In this process, both the carbon-carbon double bond and the carbonyl group are reduced. Ammonia (B1221849) borane (B79455) is often used as a convenient hydrogen source in these reactions. rsc.org

A study utilizing a specific Ni(II) complex (Cat. 1) showed high catalytic activity for the transformation of various chalcones into saturated alcohols under mild conditions (55 °C). rsc.org This system demonstrates that inexpensive, air-stable nickel complexes can effectively mediate this dual reduction, which previously often required more precious metals. rsc.orgacs.org The proposed mechanism involves the activation of ammonia borane by the nickel complex, followed by a sequential transfer of hydrogen equivalents to the enone substrate. rsc.org

Table 2: Nickel-Catalyzed Dual Transfer Hydrogenation of Chalcones Data extracted from a representative study. rsc.org

| Substrate (Chalcone) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | Ni(II) Complex (Cat. 1), Ammonia Borane, Methanol | 1,3-Diphenylpropan-1-ol | 96% | rsc.org |

| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Ni(II) Complex (Cat. 1), Ammonia Borane, Methanol | 1-(4-Chlorophenyl)-3-phenylpropan-1-ol | 94% | rsc.org |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Ni(II) Complex (Cat. 1), Ammonia Borane, Methanol | 1-(4-Methoxyphenyl)-3-phenylpropan-1-ol | 95% | rsc.org |

Derivatization and Structural Modifications Based on the 2e 3 Mesityl 1 Phenylprop 2 En 1 One Scaffold

Synthesis of Novel Mesitylene-Appended Spirooxindole Hybrids through Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the rapid assembly of complex molecular structures from three or more simple starting materials in a single step. bohrium.comresearchgate.net This approach is particularly prominent in the synthesis of spirooxindole derivatives, a class of compounds with significant biological interest due to their presence in many natural alkaloids. researchgate.net

The general strategy for synthesizing spirooxindoles via MCRs often involves isatin (B1672199) (indole-2,3-dione) as a key building block. bohrium.comresearchgate.net These reactions can be designed to construct diverse heterocyclic systems fused at the spiro center. For instance, a three-component reaction involving isatin, a 1,3-dicarbonyl compound, and another nucleophile can lead to the formation of complex spirooxindole pyranochromenedione derivatives. nih.gov Similarly, reactions combining indole-2,3-dione with compounds like dimedone and 2-aminobenzimidazole (B67599) have been developed to produce novel spiro-oxindoles. bohrium.com

While MCRs represent a highly efficient and versatile methodology for generating libraries of spirooxindoles, the specific application of (2E)-3-mesityl-1-phenylprop-2-en-1-one as a component in such a reaction to produce mesitylene-appended spirooxindole hybrids is not extensively detailed in the reviewed literature. The chalcone (B49325) could potentially act as a Michael acceptor in a sequence initiated by other components, but specific examples remain a subject for future research.

Introduction of Diverse Substituents for Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies are fundamental to understanding and predicting chemical behavior. For chalcones, these studies typically involve the introduction of various substituents onto the aromatic rings to observe their effects on the molecule's electronic properties, conformation, and subsequent reactivity. nih.gov The simple chemistry of chalcones allows for a wide range of substitutions, which can be readily achieved by using appropriately substituted acetophenone (B1666503) or benzaldehyde (B42025) precursors in the initial Claisen-Schmidt condensation reaction. nih.govjchemrev.com

In the case of (2E)-3-mesityl-1-phenylprop-2-en-1-one, the mesityl group itself imparts significant structural constraints. Structural studies on closely related, sterically hindered chalcones, such as (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, show that bulky groups on the aromatic rings cause them to twist out of plane with the central α,β-unsaturated ketone system. mdpi.com This twisting disrupts π-conjugation across the molecule, which can significantly alter its reactivity, for example, by influencing the electrophilicity of the β-carbon in the enone system. mdpi.com

For structure-reactivity studies, diverse substituents can be introduced onto the phenyl ring. The electronic nature of these substituents would modulate the reactivity of the adjacent carbonyl group and, through conjugation, the enone system.

| Substituent (on Phenyl Ring) | Position | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | para (4-position) | Strongly Electron-Withdrawing | Increases the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. |

| -Cl (Chloro) | para (4-position) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Moderately increases the electrophilicity of the enone system. |

| -H (Hydrogen) | - | Neutral (Reference) | Baseline reactivity of the parent compound. |

| -CH₃ (Methyl) | para (4-position) | Weakly Electron-Donating | Slightly decreases the electrophilicity of the enone system. |

| -OCH₃ (Methoxy) | para (4-position) | Strongly Electron-Donating (Resonance) | Significantly decreases the electrophilicity of the enone system. |

Strategies for Chiral Derivatization and Enantioselective Syntheses

Creating chiral molecules from achiral precursors is a central goal of modern organic synthesis. The α,β-unsaturated ketone moiety in the (2E)-3-mesityl-1-phenylprop-2-en-1-one scaffold is an ideal target for asymmetric transformations, allowing for the introduction of new stereocenters.

A prominent strategy for the chiral derivatization of chalcones is the enantioselective conjugate addition (or Michael addition) to the β-carbon of the enone system. Asymmetric organocatalysis has proven particularly effective for this purpose. An established method involves the addition of nucleophiles like nitromethane (B149229) to chalcone derivatives, catalyzed by chiral Cinchona alkaloid-derived squaramides. This approach can produce the corresponding chiral products with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). The catalyst creates a chiral environment that directs the incoming nucleophile to one face of the double bond preferentially.

Another key reaction is the [3+2] cycloaddition, which can be used to construct five-membered heterocyclic rings with multiple stereocenters. For instance, the 1,3-dipolar cycloaddition of nitrilimines to the chalcone double bond can generate chiral pyrazoline derivatives. The stereoselectivity of such reactions is a critical aspect of the synthesis.

| Strategy | Reaction Type | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| Asymmetric Organocatalysis | Conjugate (Michael) Addition | Chiral Squaramide Catalysts (e.g., from Cinchona alkaloids), Nitromethane | Formation of a new stereocenter at the β-carbon with high enantioselectivity. |

| Cycloaddition Reactions | [3+2] Cycloaddition | Nitrilimines, Nitrile Oxides | Synthesis of chiral five-membered heterocycles (e.g., pyrazolines, isoxazolines) with control over stereochemistry. |

These strategies provide reliable pathways to access enantiomerically enriched derivatives of the (2E)-3-mesityl-1-phenylprop-2-en-1-one scaffold, opening doors for their potential application in fields requiring stereochemically pure compounds.

Molecular Interactions in Biological Contexts Mechanistic Investigations

Molecular Docking Studies and Binding Mechanisms with Enzymes (e.g., Cholinesterases, α-amylase, α-glucosidase)

While direct molecular docking studies on (2E)-3-mesityl-1-phenylprop-2-en-1-one with cholinesterases, α-amylase, and α-glucosidase are not extensively detailed in the available literature, the broader family of chalcones has been widely investigated as inhibitors for these enzymes. These studies reveal common binding patterns and key interactions that are likely relevant to the mesityl-containing analogue.

Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE): Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. ugr.es Molecular docking studies on various chalcone (B49325) derivatives have elucidated their binding mechanism within the active sites of both AChE and BChE. nih.govscienceopen.com

The chalcone scaffold generally interacts with key amino acid residues in the enzyme's active site. nih.gov The two aryl rings (A and B) and the α,β-unsaturated carbonyl system are the major functionalities that engage in molecular interactions. nih.gov Docking studies reveal that these interactions are predominantly hydrophobic, involving residues such as Glycine, Tyrosine, Serine, Phenylalanine, Tryptophan, Leucine, and Isoleucine. nih.gov For instance, in studies of various chalcone derivatives with AChE, hydrophobic interactions and hydrogen bonds play a crucial role. The binding affinity can be significantly influenced by substituents on the aromatic rings; for example, a hydroxyl group can form hydrogen bonds with serine and glutamine residues, enhancing binding. nih.gov The binding energies for different chalcone derivatives with AChE can range significantly, indicating that substitutions on the phenyl rings are critical for potency. nih.gov

α-Amylase and α-Glucosidase: Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. mdpi.com Chalcones and other flavonoids are known inhibitors of these enzymes. Molecular docking has been employed to understand how these compounds bind to the active sites of α-amylase and α-glucosidase.

Docking studies show that inhibitors bind within the active site cleft of α-amylase, interacting with catalytic residues such as Asp300, Glu233, and Asp197, which are essential for the hydrolysis of glycosidic bonds. nih.govbenthamopen.com Similarly, for α-glucosidase, inhibitors are predicted to interact with key residues in the active site, often showing better binding energies than standard drugs like acarbose. cmu.ac.thnih.gov A molecular docking study on a related compound, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, suggested it might act as a potential anti-diabetic agent through interactions with glycogen phosphorylase, a different enzyme involved in glucose metabolism. nih.gov

The following table summarizes representative molecular docking data for various chalcone derivatives with the target enzymes, illustrating the range of binding affinities and key interacting residues.

| Compound/Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Acetylcholinesterase (AChE) | Not Specified | Tyrosine (via Cl group), various hydrophobic residues |

| Pyridyl–pyridazine derivative (Compound 5) | Acetylcholinesterase (AChE) | -10.21 | Not Specified |

| Pyridyl–pyridazine derivative (Compound 5) | Butyrylcholinesterase (BChE) | -13.84 | Not Specified |

| Benzodioxole derivative (Compound 4f) | α-Amylase | Not Specified | E233, H201 |

| 1,2-benzothiazine derivative (Compound 9) | α-Glucosidase | Not Specified | Not Specified |

This table presents data for chalcone derivatives and other related inhibitors to illustrate typical binding interactions, as specific data for (2E)-3-mesityl-1-phenylprop-2-en-1-one was not available in the searched literature.

The Mesityl Group's Influence on Molecular Recognition and Ligand-Protein Interactions

The mesityl group, or 2,4,6-trimethylphenyl group, is a bulky and hydrophobic substituent that significantly influences a molecule's interaction with a protein's binding site. wikipedia.org Its presence in the (2E)-3-mesityl-1-phenylprop-2-en-1-one structure is expected to have profound effects on molecular recognition and ligand-protein interactions through several mechanisms.

First, the mesityl group imposes considerable steric hindrance due to its three methyl groups. wikipedia.org This steric bulk can dictate the orientation of the entire molecule within a binding pocket. It can either be beneficial, by forcing the molecule into a conformation that maximizes favorable interactions with the protein, or detrimental, if it leads to steric clashes with amino acid residues. nih.gov In asymmetric catalysis and organometallic chemistry, the mesityl group is often used specifically as a large "blocking group" to enhance selectivity. wikipedia.org

Second, the three methyl groups contribute significantly to the hydrophobicity of the molecule. This enhances van der Waals and hydrophobic interactions with nonpolar regions of an enzyme's active site. Such interactions are often a primary driving force for ligand binding and can substantially increase binding affinity.

Finally, the methyl groups can restrict the rotation of the mesityl ring and the adjacent C=C double bond, reducing the conformational flexibility of the ligand. This pre-organization of the ligand into a specific conformation can be entropically favorable for binding, as less conformational freedom is lost upon entering the constrained environment of the active site. The reduced reactivity of nitrosocarbonyl mesitylene compared to nitrosocarbonyl benzene, for example, is attributed to the steric and electronic effects of the mesityl group. nih.gov This demonstrates how the group can modulate the electronic properties and reactivity of the core structure, which in turn affects its interactions with biological macromolecules.

Conclusion and Future Research Directions

Summary of Key Academic Findings on (2E)-3-Mesityl-1-phenylprop-2-en-1-one

(2E)-3-Mesityl-1-phenylprop-2-en-1-one belongs to the chalcone (B49325) family, which are α,β-unsaturated ketones comprising two aromatic rings linked by a three-carbon bridge. nih.govresearchgate.net The primary and most efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. nih.govnih.govjchemrev.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025). nih.govnih.gov For the specific synthesis of (2E)-3-mesityl-1-phenylprop-2-en-1-one, this involves the reaction of acetophenone and mesitaldehyde.

The defining characteristic of this molecule is the presence of the mesityl group (a 2,4,6-trimethylphenyl substituent) on the β-carbon of the enone system. This group introduces significant steric hindrance around the carbon-carbon double bond. youtube.com Steric hindrance is a phenomenon where the size of substituent groups on a molecule impedes or blocks a reaction from occurring at a particular site. youtube.com This feature is expected to heavily influence its reactivity compared to less substituted chalcones.

Spectroscopic characterization is fundamental to confirming the structure of synthesized chalcones. While specific data for this exact compound is not widely published, typical spectroscopic values for similar chalcones provide a reference for its expected characteristics. These analytical methods are crucial for verifying the trans (E) configuration of the double bond, which is the more thermodynamically stable isomer. nih.gov

| Technique | Expected Observations | Significance |

|---|---|---|

| 1H NMR | Vinylic protons (H-α, H-β) as doublets with a coupling constant (J) of ~15-17 Hz. Aromatic and methyl protons in their respective regions. | The large J-value confirms the trans (E) geometry of the C=C double bond. nih.gov |

| 13C NMR | Carbonyl carbon (C=O) signal typically downfield (~190 ppm). Signals for vinylic, aromatic, and methyl carbons. | Confirms the presence of the key carbonyl functional group and the carbon skeleton. nih.gov |

| Infrared (IR) Spectroscopy | Strong absorption band for the C=O stretch (~1630-1660 cm-1). Band for the C=C stretch (~1550-1610 cm-1). | Identifies the key functional groups of the α,β-unsaturated ketone system. nih.gov |

| UV-Vis Spectroscopy | Two primary absorption maxima, typically around 280 nm and 340 nm. youtube.com | Indicates the presence of the conjugated π-electron system characteristic of chalcones. youtube.com |

Unexplored Reactivity Profiles and Synthetic Opportunities

The steric bulk of the mesityl group is the most critical factor governing the reactivity of (2E)-3-mesityl-1-phenylprop-2-en-1-one. While chalcones are well-known for undergoing a variety of reactions, the mesityl substituent likely hinders many common transformations, opening up avenues for exploring unique reactivity.

The α,β-unsaturated carbonyl system makes chalcones susceptible to Michael additions, a key reaction in forming new carbon-carbon bonds. rsc.orgnih.gov However, the electrophilic β-carbon in this molecule is sterically shielded by the flanking methyl groups of the mesityl ring. This suggests that reactions with small, highly reactive nucleophiles might proceed, whereas bulkier nucleophiles would likely fail. A systematic study using a range of nucleophiles (e.g., thiols, amines, carbanions) of varying sizes would be highly informative to map the steric limits of its reactivity.

Furthermore, the double bond in chalcones can participate in cycloaddition reactions. researchgate.net For instance, the [4+2] Diels-Alder reaction is a possibility, though the steric hindrance might necessitate harsh conditions or highly reactive dienes. youtube.com Investigating its propensity for other cycloadditions, such as 1,3-dipolar cycloadditions to form five-membered heterocyclic rings like pyrazolines, could yield novel and synthetically useful compounds. mdpi.com The steric hindrance might also favor unusual regiochemical or stereochemical outcomes not observed in simpler chalcone systems.

Potential for Applications in Advanced Materials Science (Excluding Biological)

Chalcones are recognized for their potential in materials science due to their conjugated π-systems, which can give rise to interesting optical and electronic properties. researchgate.net While biological applications are explicitly excluded here, the fundamental properties of (2E)-3-mesityl-1-phenylprop-2-en-1-one make it a candidate for several advanced material applications.

Nonlinear Optics (NLO): Chalcone derivatives are known to exhibit significant NLO properties, which are crucial for applications in optical switching and data storage. researchgate.netrsc.org The push-pull nature of the conjugated system is key to this behavior. nih.gov The steric bulk of the mesityl group in (2E)-3-mesityl-1-phenylprop-2-en-1-one could influence crystal packing, potentially preventing the formation of a centrosymmetric crystal structure. A non-centrosymmetric arrangement is often a prerequisite for second-order NLO activity. rsc.org

Polymer Science: Chalcone moieties can be incorporated into polymer backbones or as pendant groups. These chalcone-based polymers can exhibit valuable thermal and mechanical properties. researchgate.net The double bond of the chalcone can be used for polymerization or cross-linking, potentially creating photo-responsive materials where exposure to UV light could induce dimerization or other reactions, leading to changes in material properties.

Liquid Crystals: Certain chalcone derivatives have been shown to exhibit liquid crystalline properties (mesomorphism). researchgate.net The rigid, rod-like structure of the chalcone core is conducive to forming ordered phases. The bulky mesityl group could be systematically modified to tune the phase transition temperatures and the type of mesophase (e.g., nematic, smectic) formed, which is critical for display technologies. researchgate.net

Integration of Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules like (2E)-3-mesityl-1-phenylprop-2-en-1-one before engaging in extensive lab work. scirp.orgresearchgate.net

DFT calculations can be used to model several key aspects:

Electronic Properties: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.govbohrium.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. researchgate.netresearchgate.net For this chalcone, the MEP would likely show a negative potential around the carbonyl oxygen (a site for electrophilic attack) and a positive potential near the vinylic protons, helping to predict sites for nucleophilic attack. scirp.org Fukui functions can also be calculated to provide a more quantitative measure of local reactivity. scirp.org

Spectroscopic Prediction: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov Comparing these theoretical predictions with experimental data provides strong validation for the synthesized structure.

NLO Properties: Advanced calculations can predict hyperpolarizability values, which are a direct measure of a molecule's potential for NLO applications. rsc.orgresearchgate.net This allows for in-silico screening of derivatives to identify the most promising candidates for synthesis.

Q & A

Q. What are the most reliable synthetic routes for (2E)-3-mesityl-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between mesitylacetaldehyde and acetophenone derivatives. Phase-transfer catalysis (e.g., NaOH/CTAB in aqueous-organic biphasic systems) enhances yield by stabilizing the enolate intermediate . Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimize side reactions like aldol dimerization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C alkene vibration at ~1600 cm⁻¹ .

- NMR : ¹H NMR should show a trans-alkene coupling constant (J = 15–16 Hz) for the α,β-unsaturated ketone. Aromatic protons from mesityl and phenyl groups appear as distinct multiplet regions .

- XRD : Monoclinic crystal systems (e.g., space group P21/c) with Z = 8 and unit cell parameters (a = 11.9 Å, b = 10.4 Å, c = 23.7 Å) validate stereochemistry .

Q. How does the mesityl group influence the compound's physicochemical properties?

The bulky, electron-donating mesityl moiety enhances steric hindrance, reducing aggregation in solution. This increases solubility in nonpolar solvents (e.g., chloroform) but may limit aqueous compatibility. Its ortho-methyl groups also shield the α,β-unsaturated system from nucleophilic attack .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., DFT vs. XRD)?

Discrepancies in bond lengths or angles often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Use hybrid functionals (e.g., B3LYP) with solvent continuum models (PCM) and compare with XRD-derived Hirshfeld surfaces. For example, DFT-predicted C=O bond lengths may deviate by <0.02 Å from XRD .

Q. How can catalytic systems improve regioselectivity in derivative synthesis?

Palladium or rhodium catalysts enable selective C–H functionalization. For example, Pd(OAc)₂ with ligands like PPh₃ promotes Suzuki coupling at the para position of the phenyl group. Rhodium(I) complexes (e.g., [RhCl(CO)₂]₂) facilitate silacycle formation via Si–C bond cleavage, useful for creating heterocyclic analogs .

Q. What methodologies address low solubility in bioactivity assays without compromising structural integrity?

Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase electrophilicity at the carbonyl carbon, accelerating nucleophilic additions. Conversely, bulky mesityl groups hinder π-π stacking in catalytic systems, requiring higher catalyst loading (e.g., 10 mol% Pd) for efficient Heck coupling .

Q. What advanced purification techniques mitigate challenges in isolating stereoisomers?

Q. How can mechanistic studies clarify the compound's antimicrobial activity?

Time-kill assays and membrane permeability tests (using propidium iodide staining) reveal whether activity stems from membrane disruption. Comparative studies with fluorinated analogs (e.g., 3-trifluoromethyl derivatives) assess the role of hydrophobicity. DFT-derived electrostatic potential maps identify regions prone to enzyme binding (e.g., ketone oxygen as a H-bond acceptor) .

Q. What are the limitations of current synthetic methods, and how can they be overcome?

Traditional Claisen-Schmidt condensation suffers from low yields (<50%) due to competing aldol pathways. Flow chemistry systems with immobilized base catalysts (e.g., K₂CO₃ on alumina) improve efficiency (yields >75%) by enhancing mixing and reducing reaction time. Microwave-assisted synthesis (100°C, 20 min) further optimizes energy input .

Retrosynthesis Analysis